![molecular formula C16H19NO2 B5862805 (4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine](/img/structure/B5862805.png)
(4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine
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Overview
Description
(4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine, also known as MMMA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has gained interest in the scientific community due to its potential use in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of (4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn, results in improved mood and attention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which are associated with mood regulation and attention. It also increases heart rate, blood pressure, and body temperature. These effects are similar to those of other amphetamines.
Advantages and Limitations for Lab Experiments
One advantage of (4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine is its relatively simple synthesis process, which makes it easy to obtain for laboratory experiments. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse may raise ethical concerns.
Future Directions
There are several future directions for (4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine research. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and ADHD. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a research tool for studying the role of neurotransmitters in the brain. Finally, this compound may have potential as a drug of abuse, and further research is needed to understand its addictive properties.
Synthesis Methods
The synthesis of (4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine involves the reaction of 4-methoxyphenylacetic acid with 3-methylbenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reduced with lithium aluminum hydride to obtain this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(4-methoxy-3-methylbenzyl)(4-methoxyphenyl)amine has been found to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are associated with mood regulation and attention.
properties
IUPAC Name |
4-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-10-13(4-9-16(12)19-3)11-17-14-5-7-15(18-2)8-6-14/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDQJHAYWZOKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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